PZ-128 - 371131-16-7

PZ-128

Catalog Number: EVT-281039
CAS Number: 371131-16-7
Molecular Formula: C55H99N13O9
Molecular Weight: 1086.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PZ-128 has been used in trials studying the prevention and treatment of Heart Diseases, Coronary Disease, Arteriosclerosis, Vascular Diseases, and Myocardial Ischemia, among others.
Overview

PZ-128, also known as P1pal-7, is a novel cell-penetrating peptide that functions as a specific and reversible antagonist of the protease-activated receptor-1. This compound has garnered attention for its potential applications in antiplatelet therapy, particularly in preventing ischemic complications during percutaneous coronary interventions. The therapeutic efficacy of PZ-128 is characterized by its rapid, dose-dependent inhibition of platelet aggregation, making it a promising candidate in the field of cardiovascular medicine .

Source and Classification

PZ-128 is classified as a pepducin, which refers to membrane-tethered lipopeptides designed to target the cytoplasmic surface of their respective receptors. It is synthesized using advanced peptide synthesis techniques and has shown effectiveness in clinical settings, particularly in patients with coronary artery disease . The compound's mechanism of action involves the selective inhibition of the protease-activated receptor-1 pathway, which plays a critical role in platelet activation and aggregation .

Synthesis Analysis

Methods

The synthesis of PZ-128 employs solid-phase peptide synthesis techniques, which allow for the efficient production of peptides with high purity. This method typically involves the use of various protective groups to ensure that amino acids are added sequentially without unwanted side reactions. Recent advancements have introduced more environmentally friendly approaches, such as using fluorinated solvents to enhance reaction efficiency and reduce waste .

Technical Details

PZ-128 is synthesized through a convergent multicomponent approach that facilitates the incorporation of specific functional groups necessary for its biological activity. The synthesis process includes steps such as:

  1. Activation of Amino Acids: Using coupling reagents to activate carboxylic acid groups.
  2. Sequential Coupling: Adding protected amino acids in a stepwise manner on a solid support.
  3. Cleavage from Resin: Removing the peptide from the resin while simultaneously deprotecting functional groups.
  4. Purification: Utilizing high-performance liquid chromatography to achieve high-purity products suitable for biological testing .
Molecular Structure Analysis

Structure

PZ-128's molecular structure features a unique sequence that allows it to penetrate cell membranes effectively. The structure is characterized by:

  • A central core composed of amino acids that interact with the protease-activated receptor-1.
  • Lipophilic tails that enhance membrane penetration.

The specific sequence and modifications contribute to its stability and efficacy as an antagonist .

Data

The molecular weight of PZ-128 is approximately 1300 Da, and its structural formula can be represented as follows:

C63H105N15O12C_{63}H_{105}N_{15}O_{12}

This formula indicates a complex arrangement conducive to its function as a cell-penetrating peptide.

Chemical Reactions Analysis

Reactions

PZ-128 primarily undergoes interactions with protease-activated receptor-1, leading to inhibition of platelet aggregation. The key reactions involved include:

  1. Binding Reaction: PZ-128 binds to the cytoplasmic domain of protease-activated receptor-1, preventing its activation by thrombin.
  2. Inhibition Reaction: This binding inhibits downstream signaling pathways responsible for platelet activation.

The specificity of PZ-128 ensures minimal off-target effects, which has been demonstrated in clinical studies where it did not significantly impact other platelet activation pathways induced by different agonists .

Technical Details

The pharmacodynamics of PZ-128 reveal that it achieves significant antiplatelet effects within hours of administration, with plasma half-lives ranging from 1.3 to 1.8 hours . Its reversible nature allows for quick recovery from its effects, making it suitable for acute therapeutic scenarios.

Mechanism of Action

PZ-128 exerts its pharmacological effects by selectively antagonizing protease-activated receptor-1 signaling pathways involved in platelet activation. The mechanism can be summarized as follows:

  1. Inhibition of Thrombin Binding: By binding to the receptor's cytoplasmic domain, PZ-128 prevents thrombin from activating protease-activated receptor-1.
  2. Reduction in Platelet Activation: This inhibition leads to decreased intracellular calcium mobilization and reduced aggregation responses.

Data from clinical trials indicate that PZ-128 can achieve up to 100% inhibition of platelet aggregation at optimal doses when used alongside aspirin .

Physical and Chemical Properties Analysis

Physical Properties

PZ-128 is characterized by:

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH levels.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts specifically with protease-activated receptor-1 without affecting other receptors significantly.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to confirm the identity and purity of PZ-128 during synthesis .

Applications

PZ-128 has significant scientific applications, particularly in cardiovascular medicine. Its primary uses include:

  1. Antiplatelet Therapy: As a treatment option for patients undergoing percutaneous coronary interventions to prevent thrombotic events.
  2. Research Tool: Utilized in studies investigating platelet biology and receptor signaling pathways.

Ongoing research continues to explore additional therapeutic avenues for PZ-128, including potential applications in other cardiovascular conditions and inflammatory diseases .

Introduction to PAR1-Targeted Therapeutics

Protease-Activated Receptor 1 (PAR1) in Thrombotic and Oncogenic Pathophysiology

Thrombotic Pathways:PAR1 is the high-affinity thrombin receptor on human platelets. Thrombin cleavage at the LDPR41↓S42 site exposes the tethered ligand SFLLRN, triggering Gαq- and Gα12/13-mediated platelet shape change, aggregation, and granule release [1] [5]. PAR1-driven platelet activation underlies arterial thrombosis in acute coronary syndromes and stroke. Unlike rodents (which rely on PAR4), primates use PAR1 as their primary thrombin receptor, complicating preclinical translation [1] [9].

Oncogenic Signaling:PAR1 is overexpressed in metastatic cancers (breast, melanoma, ovarian) but absent in benign tissues [2] [7]. Its activation promotes:

  • Tumor Invasion: Thrombin or MMP-1 cleavage upregulates integrins (αvβ3, αvβ5) and matrix metalloproteinases (MMP-2/9), facilitating extracellular matrix degradation [2] [7].
  • Angiogenesis: PAR1 induces VEGF and IL-8 secretion, stimulating endothelial cell proliferation and neovascularization. In ovarian cancer models, PAR1 knockdown reduced vessel density by >80% [1] [6].
  • Anti-Apoptotic Effects: PAR1 activates Akt/PKB and inhibits caspases-3/9, enhancing tumor cell survival [2].

Table 1: PAR1-Activating Proteases and Pathologic Consequences

ProteaseCleavage SitePrimary SignalingPathologic Outcome
ThrombinR41-S42Gαq/Gα12/13Platelet aggregation, tumor metastasis
MMP-1D39-P40Gα12/13, Rho-GTPTumor cell motility, invasion
Activated Protein C (APC)R46-NPNDβ-arrestin-2Endothelial barrier protection (anti-inflammatory)
TF-FVIIaPAR2 transactivationERK1/2Tumor growth (e.g., glioblastoma)

Sources: [1] [2] [5]

Rationale for Intracellular GPCR Modulation in Cardiovascular and Neoplastic Diseases

Limitations of Orthosteric PAR1 Inhibitors:Orthosteric agents (e.g., vorapaxar) bind the extracellular ligand pocket, irreversibly blocking all PAR1 signaling. This causes:

  • Loss of APC-induced cytoprotective pathways [5] [10].
  • Increased intracranial hemorrhage risk in clinical trials [5].
  • Ineffective targeting of intracellular PAR1-G protein complexes [9].

Advantages of Intracellular Modulation:Pepducins are lipidated peptides derived from GPCR intracellular loops (iLs). Their design enables:

  • Cell Membrane Penetration: N-terminal palmitate anchors pepducins in lipid bilayers, facilitating flip-flop to the cytoplasmic membrane leaflet [4] [9].
  • Allosteric Receptor Targeting: PZ-128 (sequence: palmitate-KKSRALF-NH₂) mimics PAR1’s third intracellular loop (iL3). It binds the receptor’s cytoplasmic interface, disrupting Gαq coupling but sparing β-arrestin recruitment [6] [9] [10].
  • Signaling Bias: PZ-128 inhibits thrombin-induced platelet aggregation (IC₉₀ ~100 nM) while preserving APC-mediated barrier protection in endothelial cells [6] [9].

Table 2: PZ-128 vs. Orthosteric PAR1 Inhibitors

PropertyPZ-128 (Pepducin)Vorapaxar (Orthosteric)
Binding SiteIntracellular PAR1-Gα interfaceExtracellular tethered ligand pocket
ReversibilityReversible inhibitionNear-irreversible
APC-PAR1 SignalingPreservedBlocked
Bleeding Risk (Preclinical)LowHigh
Cancer Metastasis InhibitionYes (e.g., blocks OVCAR-4 migration)Limited data

Sources: [5] [6] [9]

Historical Development of Pepducin-Based Pharmacological Agents

Pepducin Technology Evolution:

  • 2002: First pepducins (P1pal-19, P1pal-13) demonstrated PAR1 agonist properties. Truncation to P1pal-7 (PZ-128) converted activity to antagonism [4] [9].
  • 2011: PZ-128 showed efficacy in nonhuman primate thrombosis models without bleeding [9].
  • 2015: Phase I trials confirmed PZ-128’s safety and bioavailability in humans (half-life: 0.8–1.8 hours) [9] [10].

Key Preclinical Findings:

  • Cardiovascular: PZ-128 (10 mg/kg) reduced arterial thrombosis by >80% in baboons without prolonging bleeding time [9].
  • Oncologic: In ovarian cancer xenografts, PZ-128 (10 mg/kg IP) reduced ascites volume by 60% and tumor vasculature by 84–96% [6] [9].
  • Mechanistic Specificity: PZ-128 requires PAR1’s C-terminal helix 8 for activity, confirming intracellular targeting [9].

Table 3: Preclinical Efficacy of PZ-128 Across Disease Models

Disease ModelSpeciesKey OutcomeProposed Mechanism
Arterial ThrombosisBaboon80% reduction in thrombus weightInhibition of platelet PAR1-Gαq signaling
Ovarian Cancer (OVCAR-4)Mouse60% reduction in ascites; 84–96% ↓ vessel densityBlockade of PAR1-driven VEGF/IL-8 release
Metastatic MelanomaMouseInhibition of lung colonizationSuppression of integrin αvβ5-mediated adhesion
Vascular InflammationRatPreservation of endothelial barrierMaintenance of APC-PAR1-β-arrestin pathway

Sources: [1] [6] [9]

Clinical Translation:PZ-128 is the first pepducin to complete Phase I trials (NCT01806077), establishing proof-of-concept for intracellular GPCR modulation [9]. Ongoing Phase II studies focus on acute coronary syndrome and cancer metastasis.

Table 4: Nomenclature and Properties of PZ-128

DesignationAlias/Description
IUPAC NamePalmitoyl-Lys-Lys-Ser-Arg-Ala-Leu-Phe-NH₂
Alternative NamesP1pal-7; PZ-128
Molecular FormulaC₅₅H₉₉N₁₃O₉
Molecular Weight1086.46 g/mol
CAS Number371131-16-7
MechanismIntracellular PAR1 antagonist (Gαq biased)

Source: [6] [9]

Properties

CAS Number

371131-16-7

Product Name

PZ-128

IUPAC Name

N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexadecanamide

Molecular Formula

C55H99N13O9

Molecular Weight

1086.5 g/mol

InChI

InChI=1S/C55H99N13O9/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-31-47(70)63-41(28-21-23-32-56)51(74)64-42(29-22-24-33-57)52(75)68-46(37-69)54(77)65-43(30-25-34-61-55(59)60)50(73)62-39(4)49(72)67-45(35-38(2)3)53(76)66-44(48(58)71)36-40-26-18-17-19-27-40/h17-19,26-27,38-39,41-46,69H,5-16,20-25,28-37,56-57H2,1-4H3,(H2,58,71)(H,62,73)(H,63,70)(H,64,74)(H,65,77)(H,66,76)(H,67,72)(H,68,75)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

VZRIKWNVDCTBTF-BKGFHLQYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N

Solubility

Soluble in DMSO

Synonyms

PZ-128; PZ128; PZ 128

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.